Pyrithiamine
Overview
Description
Pyrithiamine Description
Pyrithiamine is a chemical compound known to act as an inhibitor of thiamine metabolism, which can induce neurological symptoms similar to Wernicke-Korsakoff Syndrome in animals . It is a pyridine analog of thiamine and has been shown to selectively inhibit the growth of certain microbial species that require thiamine or its components for growth . Pyrithiamine's effects have been studied in various contexts, including its impact on metabolic intermediates and thiamine-dependent enzymes in the brain and liver , as well as its mode of action as an antimetabolite of thiamine in nervous tissue .
Synthesis Analysis
The synthesis of pyrithiamine-related compounds has been explored in various studies. For instance, the synthesis of pyrilamine-d6, a compound related to pyrithiamine, was achieved from N-2-[(4-methoxyphenyl)methyl]-aminopyridine and an alkyl chloride derivative . Although not directly about pyrithiamine, this study provides insight into the synthetic pathways that can be used to create pyridine analogs.
Molecular Structure Analysis
The molecular structure of pyrithiamine has been indirectly studied through the synthesis and characterization of related compounds. For example, the synthesis and X-ray crystal structures of zinc(II) adducts with pyridine derivatives have been reported, which contribute to the understanding of pyridine analogs' coordination chemistry . While not directly analyzing pyrithiamine, these studies help elucidate the structural aspects of similar compounds.
Chemical Reactions Analysis
Pyrithiamine has been shown to undergo enzymatic reactions, such as the inhibition of cocarboxylase synthesis by an enzyme system found in chicken blood . Additionally, pyrithiamine's ability to form pyrithiamine pyrophosphate via thiamine pyrophosphokinase has been demonstrated, providing insights into its chemical reactivity and interaction with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrithiamine can be inferred from its interactions and effects on biological systems. For instance, the amount of pyrithiamine required to inhibit microbial growth correlates with the type of thiamine requirements of various species, indicating its selective inhibitory properties . Furthermore, the electrochemical polymerization of pyridinediamine derivatives and the characterization of the resulting polymers provide additional information on the chemical behavior of pyridine analogs in various conditions .
Relevant Case Studies
Several case studies have been conducted to understand the effects of pyrithiamine. In one study, the effects of thiamine deficiency induced by pyrithiamine injections were examined in mice, measuring the impact on metabolic intermediates and thiamine-dependent enzymes in the brain and liver . Another study investigated the role of thiamine in nervous tissue and the mechanism of action of pyrithiamine on rabbit vagus nerve, correlating its effects with the displacement of thiamine from the nerve . These case studies provide valuable insights into the biological impact of pyrithiamine and its potential as a research tool for studying thiamine-related disorders.
Scientific Research Applications
Specific Scientific Field
Genetic Engineering and Biotechnology
Application Summary
Pyrithiamine resistance gene (ptrA) from Aspergillus oryzae is used as a dominant selectable marker for genetic manipulation in several fungal species .
Methods of Application
The ptrA gene is introduced into a strain of Aspergillus oryzae, conferring high resistance to Pyrithiamine. This allows the strain to grow in a medium containing Pyrithiamine, which an untransformed strain cannot .
Results or Outcomes
The introduction of the ptrA gene allowed an A. oryzae industrial strain to grow on the minimum medium containing Pyrithiamine (0.1 mg/l) on which an untransformed strain did not grow .
Inducible Selectable Marker Genes
Specific Scientific Field
Application Summary
The pyrithiamine resistance gene from Aspergillus oryzae is used as an inducible selectable marker gene to improve Aspergillus fumigatus genetic manipulation .
Methods of Application
The ptrA gene is used in combination with the xylose-inducible promoter PxylP from Penicillium chrysogenum. This strategy provides an easy solution to avoid undesired side effects, since the marker expression can be readily silenced when not required .
Results or Outcomes
The use of ptrA in A. fumigatus leads to the secretion of a compound that allows the recovery of thiamine auxotrophy .
Alzheimer’s Disease Research
Specific Scientific Field
Application Summary
Pyrithiamine, an anti-thiamine compound, is used in research related to Alzheimer’s disease .
Methods of Application
Pyrithiamine is administered to both APP/PS1 transgenic mice and wild-type littermate control mice .
Results or Outcomes
The study is aimed at understanding the link between decreased thiamine-dependent enzyme activity and/or thiamine deficiency and Alzheimer’s disease .
β-Amyloid Accumulation Research
Specific Scientific Field
Application Summary
Pyrithiamine is used in research related to β-amyloid accumulation, which is a key factor in Alzheimer’s disease .
Methods of Application
Pyrithiamine is administered to both APP/PS1 transgenic mice and wild-type littermate control mice. Alternatively, thiamine deficiency is induced by a thiamine-depleted diet .
Results or Outcomes
Pyrithiamine treatment and diet-induced thiamine deficiency impaired the memory of wild-type mice, but had little effect on APP/PS1 mice. It aggravated β-amyloid accumulation in the brain, demonstrated by increased β-amyloid in the brains of wild-type mice using ELISA and by the number of amyloid plaques in the brains of APP/PS1 transgenic mice using immunochemical staining .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBWVASDWGFNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968058 | |
Record name | Pyrithiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrithiamine | |
CAS RN |
534-64-5 | |
Record name | Pyridinium, 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-, bromide, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrithiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithiamin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrithiamin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrithiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ammonio-2-methylpyrimidin-5-yl)-3-(2-hydroxyethyl)-2-methylpyridinium dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHIAMINE BROMIDE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JB3029BJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.